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Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and

development, ensuring safety, efficacy, and reproducibility. This technical guide provides a

comprehensive, multi-technique approach to the structure elucidation of Methyl 3-ethyl-4-
hydroxybenzoate (CAS: 22934-36-7), a substituted phenolic ester.[1][2] By integrating data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a logical and self-

validating workflow. This document is intended for researchers, scientists, and drug

development professionals, offering not just procedural steps but also the underlying scientific

rationale for each analytical choice, thereby demonstrating a robust, field-proven methodology

for characterizing novel and known small molecules.
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Introduction: The Analytical Imperative
Methyl 3-ethyl-4-hydroxybenzoate is an aromatic compound featuring a benzoic acid methyl

ester scaffold, further functionalized with a hydroxyl and an ethyl group. The precise

arrangement of these substituents on the benzene ring is critical to its chemical identity and

properties. Ambiguity in structure can lead to significant errors in pharmacological,

toxicological, and material science studies. Therefore, a systematic and orthogonal analytical

approach is not merely procedural but essential for scientific integrity.

The elucidation process begins with fundamental information—the molecular formula,

C₁₀H₁₂O₃, which corresponds to a molecular weight of 180.20 g/mol .[2][3] This formula

provides a Double Bond Equivalent (DBE) of 5, calculated as:

DBE = C - (H/2) + (N/2) + 1 = 10 - (12/2) + 0 + 1 = 5

This value suggests the presence of a benzene ring (DBE=4) and one additional degree of

unsaturation, which is accounted for by the carbonyl group (C=O) of the ester. Our objective is

to use spectroscopic data to confirm this hypothesis and precisely map the connectivity of all

atoms.

The Elucidation Workflow: A Multi-Modal Strategy
A robust structure elucidation relies on the convergence of data from multiple, independent

analytical techniques. Each method provides a unique piece of the structural puzzle, and their

collective agreement provides high confidence in the final assignment.
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Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry: Determining the Molecular
Mass and Formula
Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a

compound and confirming its elemental composition.[4][5] For phenolic compounds, soft

ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation

and preserve the molecular ion.[6]

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
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Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass

analyzer.

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Given

the acidic nature of the phenolic proton, negative mode is often highly sensitive.

Data Acquisition: Acquire data over a mass range of m/z 100-500.

Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass

calculated for C₁₀H₁₂O₃.

Expected Data and Interpretation
The molecular formula C₁₀H₁₂O₃ has a theoretical monoisotopic mass of 180.0786 Da.[3]

Ion
Theoretical Exact Mass
(m/z)

Expected HRMS Result
(m/z)

[M-H]⁻ 179.0710 179.0710 ± 0.0005

[M+H]⁺ 181.0859 181.0859 ± 0.0005

[M+Na]⁺ 203.0679 203.0679 ± 0.0005

The observation of an ion with an exact mass matching the theoretical value within 5 ppm error

confirms the elemental composition. Tandem MS (MS/MS) experiments on the parent ion would

reveal characteristic fragmentation patterns, such as the loss of the methoxy group (-31 Da) or

the entire methyl ester group (-59 Da), providing initial clues about the functional groups

present.

Infrared (IR) Spectroscopy: Probing Functional
Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a

molecule by detecting the vibrational frequencies of its bonds.[7]
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal prior to sample

analysis.

Analysis: Identify characteristic absorption bands and assign them to specific functional

groups.

Expected Data and Interpretation
The structure of Methyl 3-ethyl-4-hydroxybenzoate contains a hydroxyl group (O-H), sp³ C-H

bonds (ethyl, methyl), sp² C-H bonds (aromatic), a carbonyl group (C=O), and C-O bonds. The

expected IR absorptions are summarized below.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3400-3200 (broad) O-H stretch Phenolic Hydroxyl

3100-3000 sp² C-H stretch Aromatic C-H

2980-2850 sp³ C-H stretch Ethyl & Methyl groups

1720-1680 (strong) C=O stretch Ester Carbonyl

1610-1580 C=C stretch Aromatic Ring

1300-1200 C-O stretch Ester & Phenol

~850-810 C-H out-of-plane bend 1,2,4-Trisubstituted Benzene

The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive for the ester carbonyl,

while a broad absorption above 3200 cm⁻¹ confirms the hydroxyl group.[8][9]
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Ultraviolet-Visible (UV-Vis) Spectroscopy:
Characterizing the Aromatic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly conjugated systems like the benzene ring.[10] The position and intensity of

absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring.[11][12]

Experimental Protocol: Solution UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-

transparent solvent like methanol or ethanol.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance from 200 to 400 nm.

Blank Correction: Use the pure solvent as a blank.

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Expected Data and Interpretation
Aromatic esters typically exhibit two main absorption bands.[13][14] For a hydroxy-substituted

benzoate, we expect:

Primary Band (π → π):* A strong absorption around 200-220 nm.

Secondary Band (π → π):* A less intense, broader band around 250-290 nm. The hydroxyl

group, being an auxochrome, typically causes a bathochromic (red) shift of this band

compared to unsubstituted benzene.

The observed λ_max provides confirmatory evidence for the substituted aromatic

chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
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NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed

information about the chemical environment, connectivity, and spatial relationships of atoms.

We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.[15]

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra.

2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC experiments.

Data Processing: Process the data (Fourier transform, phase correction, baseline correction)

and integrate the ¹H signals.

¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their

neighboring protons through chemical shifts, integration, and splitting patterns.[16][17]

Predicted ¹H NMR Data (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8 d 1H H-6

ortho to the

electron-

withdrawing

ester group,

deshielded.

~7.7 dd 1H H-2
ortho to ester,

meta to hydroxyl.

~6.9 d 1H H-5

ortho to the

electron-donating

hydroxyl group,

shielded.

~5.5-6.0 (broad) s 1H -OH

Phenolic proton,

chemical shift is

concentration

and solvent

dependent.

3.89 s 3H -OCH₃
Methyl ester

protons, singlet.

2.65 q 2H -CH₂CH₃

Methylene

protons adjacent

to a methyl

group.

1.25 t 3H -CH₂CH₃

Methyl protons

adjacent to a

methylene group.

Note: A known ¹H NMR spectrum for this compound confirms these general features.[18]

¹³C NMR: Carbon Skeleton Analysis
The ¹³C NMR spectrum shows the number of unique carbon environments.[19][20]
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Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale

~167 C=O Ester carbonyl carbon.

~158 C-4
Aromatic carbon attached to

the -OH group, highly shielded.

~132 C-6
Aromatic CH carbon ortho to

the ester.

~130 C-2
Aromatic CH carbon ortho to

the ester.

~128 C-3
Aromatic carbon attached to

the ethyl group.

~123 C-1
Aromatic carbon attached to

the ester group.

~116 C-5
Aromatic CH carbon ortho to

the -OH group.

~52 -OCH₃ Methyl ester carbon.

~22 -CH₂CH₃ Ethyl methylene carbon.

~14 -CH₂CH₃ Ethyl methyl carbon.

2D NMR: Assembling the Pieces
2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings. We would expect to

see a correlation between the -CH₂- protons (~2.65 ppm) and the -CH₃ protons (~1.25 ppm)

of the ethyl group, confirming its presence.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C

atoms. This experiment would link each proton signal to its corresponding carbon signal

(e.g., δ 3.89 to δ ~52, δ 2.65 to δ ~22, etc.).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over 2-3 bonds. This is the key experiment for piecing together the molecular

fragments.

Click to download full resolution via product page

Caption: Key predicted HMBC correlations for structure confirmation.

Key HMBC correlations to confirm the substitution pattern:

The protons of the -OCH₃ group (δ ~3.89) will show a correlation to the ester carbonyl

carbon (C=O, δ ~167).

The aromatic proton H-2 will show correlations to the ester carbonyl carbon (C=O) and the

hydroxyl-bearing carbon C-4.

The methylene protons of the ethyl group (-CH₂-) will show correlations to the aromatic

carbons C-2 and C-4, definitively placing the ethyl group at the C-3 position.

The aromatic proton H-5 will show correlations to the ester-bearing carbon C-1 and the ethyl-

bearing carbon C-3.

The convergence of these 2D NMR correlations provides an unassailable confirmation of the

proposed structure.
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Conclusion: A Unified Structural Hypothesis
By systematically applying a suite of spectroscopic techniques, we have elucidated the

structure of Methyl 3-ethyl-4-hydroxybenzoate. HRMS confirmed the molecular formula

C₁₀H₁₂O₃. FTIR and UV-Vis spectroscopy identified the key functional groups and the aromatic

chromophore, respectively. Finally, a full complement of 1D and 2D NMR experiments provided

a complete and unambiguous map of atomic connectivity. Each technique provides a layer of

evidence that corroborates the others, resulting in a high-confidence final structure assignment.

This integrated workflow represents a best-practice approach in modern chemical analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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